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Compound Name:
N-(2-methoxyethyl)-N-

methylglycine

Cat. No.: B15542417 Get Quote

A comprehensive review of available scientific literature reveals a significant gap in the

pharmacological data for N-(2-methoxyethyl)-N-methylglycine and its derivatives. Currently,

there are no publicly accessible studies that provide a direct comparison of the efficacy of these

specific compounds.

While research into N-substituted glycine derivatives is an active field, particularly in the context

of neurological disorders, the focus has largely been on other analogs, most notably N-

methylglycine (sarcosine). This guide, therefore, provides a broader context based on the

available literature for related N-substituted glycine derivatives, which may serve as a

foundation for future comparative studies involving N-(2-methoxyethyl)-N-methylglycine
derivatives.

Background: N-Substituted Glycine Derivatives as
Neuromodulators
N-substituted glycine derivatives are primarily investigated for their ability to modulate

neurotransmission in the central nervous system (CNS). A key target for these compounds is

the glycine transporter 1 (GlyT1), a protein responsible for regulating the concentration of

glycine in the synaptic cleft. By inhibiting GlyT1, these derivatives can increase synaptic glycine

levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This

mechanism is of significant interest for the potential treatment of psychiatric disorders such as

schizophrenia, where NMDA receptor hypofunction is implicated.
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Comparative Efficacy Data: A Look at Related
Compounds
In the absence of data for N-(2-methoxyethyl)-N-methylglycine derivatives, we can examine

the efficacy of structurally related compounds to infer potential areas of investigation. The

following table summarizes efficacy data for various N-alkyl and other substituted glycine

derivatives, primarily focusing on their activity as GlyT1 inhibitors.
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Compound/Derivati
ve Class

Target/Mechanism
Key Efficacy
Findings

Reference
Compound(s)

N-Methylglycine

(Sarcosine)

GlyT1 Inhibition /

NMDA Receptor Co-

agonist

Has shown potential

in improving negative

and cognitive

symptoms in

schizophrenia in some

clinical trials.[1]

Placebo, standard

antipsychotics

N-Alkyl Valproyl

Glycinamides
Anticonvulsant Activity

N-methyl valproyl

glycinamide (M-VGD)

showed a favorable

pharmacokinetic and

pharmacodynamic

profile in preclinical

models of epilepsy.[2]

Valproyl glycinamide

(VGD)

N-Acyl Amino Acids
Glycine Transporter 2

(GlyT2) Inhibition

Certain derivatives

have demonstrated

analgesic effects in

preclinical models of

chronic pain.

-

Lipophilic Aryl N-

Substituted Sarcosine

Derivatives

GlyT1 Inhibition

A broad class of

potent and selective

GlyT1 inhibitors has

been developed,

though many have

faced challenges in

clinical development

due to off-target

effects or unfavorable

pharmacokinetics.[3]

Sarcosine
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To facilitate future comparative studies, detailed methodologies for key experiments cited in the

evaluation of related compounds are provided below.

1. Glycine Transporter (GlyT1) Inhibition Assay:

Objective: To determine the potency of a compound in inhibiting the reuptake of glycine by

GlyT1.

Methodology:

Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells) are cultured in

appropriate media.

On the day of the assay, cells are washed with a Krebs-Ringer-HEPES buffer.

Cells are then incubated with varying concentrations of the test compound for a

predetermined period (e.g., 15-30 minutes) at 37°C.

A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is

added to the cells and incubated for a short period (e.g., 10-20 minutes) to allow for

uptake.

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

The concentration of the test compound that inhibits 50% of the glycine uptake (IC₅₀) is

calculated by fitting the data to a dose-response curve.

2. NMDA Receptor Activity Assay (Electrophysiology):

Objective: To assess the ability of a compound to modulate NMDA receptor function, often as

a consequence of GlyT1 inhibition.

Methodology:

Xenopus oocytes are prepared and injected with cRNA encoding for NMDA receptor

subunits (e.g., GluN1 and GluN2A).
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After a period of expression (2-5 days), the oocytes are placed in a recording chamber

and perfused with a standard recording solution.

The oocyte is voltage-clamped at a holding potential of -70 mV.

A solution containing NMDA and a sub-saturating concentration of glycine is applied to

elicit a baseline current.

The test compound is then co-applied with NMDA and glycine, and the change in the

inward current is measured.

An increase in the current in the presence of the test compound suggests a positive

modulatory effect on the NMDA receptor.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following

diagrams are provided.
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Caption: Mechanism of GlyT1 inhibition by N-substituted glycine derivatives.
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Caption: A typical drug discovery workflow for GlyT1 inhibitors.
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The current body of scientific literature does not contain efficacy data for N-(2-methoxyethyl)-
N-methylglycine derivatives, precluding a direct comparative analysis at this time. However,

the established pharmacology of related N-substituted glycine derivatives, particularly as GlyT1

inhibitors, provides a strong rationale for investigating these specific compounds.

Future research should focus on the synthesis of N-(2-methoxyethyl)-N-methylglycine and its

analogs, followed by a systematic evaluation of their biological activity. Key studies should

include in vitro assays to determine their potency and selectivity for GlyT1 and other relevant

targets, as well as in vivo studies in appropriate animal models to assess their efficacy and

pharmacokinetic properties. Such data will be crucial for determining the therapeutic potential

of this specific class of glycine derivatives and for enabling meaningful comparisons with

existing compounds. Researchers in the field of medicinal chemistry and neuropharmacology

are encouraged to explore this uninvestigated chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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